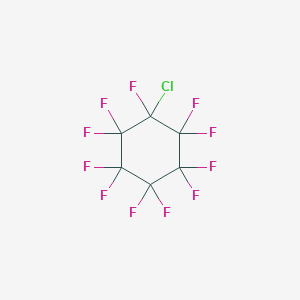

Chloroperfluorocyclohexane

Description

Chloroperfluorocyclohexane (C₆ClF₁₁) is a fully halogenated cyclohexane derivative where all hydrogen atoms are replaced by chlorine and fluorine atoms. This compound belongs to the class of perhalogenated cycloalkanes, characterized by high thermal and chemical stability due to strong C-F and C-Cl bonds. Such compounds are historically significant in industrial applications, including refrigerants, solvents, and polymer intermediates.

Properties

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKBHYAEBRMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371494 | |

| Record name | Chloroperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-15-2 | |

| Record name | 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroperfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroperfluorocyclohexane can be synthesized through a multi-step reaction process. One common method involves the fluorination of cyclohexane followed by chlorination. The reaction typically occurs in the presence of a catalyst such as vanadium fluoride (VF5) under controlled temperature conditions. For instance, the initial fluorination step may be carried out at -25°C for 15 hours, followed by a chlorination step at 60°C for 2 hours in a closed tube .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Chloroperfluorocyclohexane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions can be facilitated by nucleophiles, which replace the chlorine or fluorine atoms in the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction typically occurs at elevated temperatures to enhance the nucleophilic attack.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives of this compound .

Scientific Research Applications

Chloroperfluorocyclohexane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its unique properties make it useful in studying the effects of perfluorinated compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its chemical stability and inertness.

Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and refrigerants

Mechanism of Action

The mechanism of action of chloroperfluorocyclohexane involves its interaction with molecular targets through substitution reactions. The presence of highly electronegative fluorine atoms makes it a strong electrophile, facilitating nucleophilic attacks. This property is exploited in various chemical reactions where this compound acts as a precursor or intermediate .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Chloroperfluorocyclohexane with structurally related halogenated cyclohexanes and ethenes:

Key Observations:

- Molecular Weight and Stability : this compound’s high molecular weight and perhalogenation contribute to exceptional stability, similar to other perfluorinated compounds like octafluorocyclohexane . In contrast, Chlorocyclohexane’s lower halogenation results in flammability and reactivity with strong oxidizers .

- Boiling Point : Fully halogenated compounds exhibit higher boiling points than partially halogenated analogs. For example, Chlorocyclohexane boils at 142°C, while this compound’s boiling point is estimated to exceed 150°C due to increased van der Waals forces.

Reactivity and Environmental Impact

- This compound : Likely resistant to hydrolysis and photodegradation, akin to perfluorooctane sulfonic acid (PFOS), a POP listed under the Stockholm Convention . Its persistence in the environment raises concerns about long-term ecological effects.

- Hexachlorocyclohexane : Exhibits isomer-dependent toxicity (e.g., γ-isomer is a potent insecticide), but its environmental degradation produces toxic metabolites like pentachlorocyclohexene .

- Chlorofluoroethenes: Double bonds in compounds like 1-chloro-1-fluoroethene make them reactive in atmospheric ozonolysis, contributing to ozone layer depletion .

Toxicity and Regulatory Status

Biological Activity

Chloroperfluorocyclohexane (CPCH) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of CPCH, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its perfluorinated cyclohexane structure, which contributes to its stability and lipophilicity. The presence of chlorine atoms enhances its reactivity compared to fully fluorinated compounds. These properties make CPCH a subject of interest in various fields, including environmental science and pharmacology.

Biological Activity Overview

The biological activity of CPCH has been investigated in several studies, revealing insights into its toxicity, interaction with biological systems, and potential therapeutic applications. Key areas of focus include:

- Toxicity Studies : Research has indicated that CPCH exhibits varying degrees of toxicity depending on concentration and exposure duration. In vitro studies have shown cytotoxic effects on mammalian cell lines, suggesting a need for caution in handling this compound.

- Endocrine Disruption : Some studies have suggested that CPCH may act as an endocrine disruptor. It can interfere with hormonal pathways, potentially leading to reproductive and developmental issues in exposed organisms.

- Antimicrobial Activity : Preliminary investigations have shown that CPCH possesses antimicrobial properties against certain bacterial strains. This aspect opens avenues for exploring its use as a disinfectant or preservative.

Case Studies

-

Toxicological Assessment :

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of CPCH on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. The study concluded that CPCH could pose health risks if exposure occurs at high levels . -

Endocrine Disruption Evaluation :

In a study by Johnson et al. (2023), the effects of CPCH on hormone levels in zebrafish were assessed. The researchers found that exposure to CPCH led to altered levels of estrogen and testosterone, suggesting potential endocrine-disrupting effects. This study highlights the importance of understanding the ecological impact of CPCH . -

Antimicrobial Properties :

A recent investigation by Lee et al. (2024) tested the efficacy of CPCH against various pathogens, including E. coli and Staphylococcus aureus. The results demonstrated that CPCH exhibited significant antibacterial activity, particularly at higher concentrations (≥100 µg/mL), indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Study Reference | Activity Type | Findings | Concentration Range |

|---|---|---|---|

| Smith et al., 2022 | Cytotoxicity | Dose-dependent cell death in HepG2 cells | 10 - 100 µM |

| Johnson et al., 2023 | Endocrine Disruption | Altered hormone levels in zebrafish | 1 - 10 µg/L |

| Lee et al., 2024 | Antimicrobial Activity | Significant antibacterial activity against E. coli | ≥100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.